molecular formula C6H9NO2S B1682181 (R)-2-Amino-3-(2-propynylthio)propanoic Acid CAS No. 3262-64-4

(R)-2-Amino-3-(2-propynylthio)propanoic Acid

Cat. No.: B1682181
CAS No.: 3262-64-4
M. Wt: 159.21 g/mol
InChI Key: JAKVEOCMEMGHGB-YFKPBYRVSA-N
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Description

S-Propargyl-Cysteine, also known as ZYZ-802, is a sulfur-containing amino acid derivative. It is a structural analog of S-allylcysteine, a major constituent of aged garlic extract. By replacing the allyl group in S-allylcysteine with a propargyl group, S-Propargyl-Cysteine is formed. This compound has gained attention due to its potential pharmacological effects, including cardioprotection, neuroprotection, and anti-inflammatory properties .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Propargyl-Cysteine can be synthesized through various methods. One common approach involves the reaction of cysteine with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of S-Propargyl-Cysteine .

Industrial Production Methods

For industrial-scale production, S-Propargyl-Cysteine can be synthesized using similar methods but optimized for larger quantities. The reaction conditions may be adjusted to ensure higher yields and purity. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-Propargyl-Cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

S-Propargyl-Cysteine is structurally similar to other sulfur-containing amino acids such as S-allylcysteine and S-propyl cysteine. it has unique properties due to the presence of the propargyl group, which enhances its pharmacological effects .

Similar Compounds

Properties

IUPAC Name

(2R)-2-amino-3-prop-2-ynylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-3-10-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKVEOCMEMGHGB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628366
Record name S-Prop-2-yn-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3262-64-4
Record name S-Prop-2-yn-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (L)-3-(Propargylsulfenyl)-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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